N-[(5-chlorothiophen-2-yl)methyl]-5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(5-chlorothiophen-2-yl)methyl]-5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple functional groups, such as the chlorothiophene, triazole, and oxazole rings, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chlorothiophene Intermediate: Starting with thiophene, chlorination is performed using reagents like thionyl chloride or sulfuryl chloride to introduce the chlorine atom at the 5-position.
Introduction of the Triazole Group: The triazole ring can be introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Oxazole Ring Formation: The oxazole ring is typically synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Final Coupling: The final step involves coupling the chlorothiophene, triazole, and oxazole intermediates under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(5-chlorothiophen-2-yl)methyl]-5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit metalloenzymes. The oxazole ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis. The chlorothiophene moiety may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chlorothiophen-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
- 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
Uniqueness
N-[(5-chlorothiophen-2-yl)methyl]-5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazole-3-carboxamide stands out due to its combination of three distinct heterocyclic rings, each contributing to its diverse reactivity and potential applications. The presence of the triazole ring, in particular, offers unique binding properties that are not commonly found in similar compounds.
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3S/c19-17-6-5-15(28-17)8-21-18(25)16-7-14(27-23-16)9-26-13-3-1-12(2-4-13)24-11-20-10-22-24/h1-7,10-11H,8-9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQHJIMZXVOYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)OCC3=CC(=NO3)C(=O)NCC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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